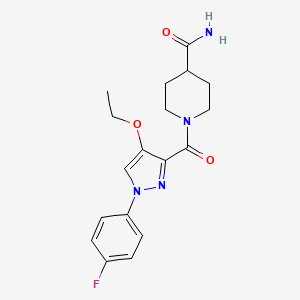

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide

Description

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a pyrazole-piperidine hybrid compound characterized by a 4-ethoxy-substituted pyrazole core linked via a carbonyl group to a piperidine-4-carboxamide moiety. This compound belongs to a class of molecules explored for their pharmacological properties, particularly as enzyme inhibitors or antimicrobial agents, due to the structural versatility of pyrazole and piperidine scaffolds .

Properties

IUPAC Name |

1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3/c1-2-26-15-11-23(14-5-3-13(19)4-6-14)21-16(15)18(25)22-9-7-12(8-10-22)17(20)24/h3-6,11-12H,2,7-10H2,1H3,(H2,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUHACUPDYSGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and fluorophenyl substituents. The final step involves the formation of the piperidine-4-carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Chemical Reactions Analysis

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. A comparative study showed that compounds similar to 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide can inhibit pro-inflammatory cytokines:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole) | 61–85 | 76–93 |

| Dexamethasone | 76 | 86 |

These results indicate that the compound can effectively reduce inflammation, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies suggest that it may inhibit specific kinases associated with cancer cell proliferation, such as BRAF(V600E) and EGFR. In vitro tests have shown promising results, with low IC50 values indicating strong anticancer potential:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole) | 20.12 ± 6.20 | |

| Doxorubicin | 0.92 ± 0.10 | Standard |

These findings support further exploration of the compound in cancer therapy, particularly against solid tumors where these kinases are often overexpressed.

Structural Biology Applications

In structural biology, the compound has been utilized in X-ray diffraction studies to analyze the crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET. This receptor plays a crucial role in cell signaling related to growth and metastasis in cancer. The insights gained from these studies are invaluable for developing targeted therapies against cancers driven by C-MET signaling pathways .

Summary of Research Findings

The applications of 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide span multiple fields within medicinal chemistry:

- Anti-inflammatory agents : Effective in reducing cytokine production.

- Anticancer agents : Potential inhibitors of key oncogenic pathways.

- Structural biology tools : Aid in understanding receptor mechanisms at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Selected Compounds

Key Observations :

- Halogen Substitution : The 4-fluorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius. However, replacing fluorine with chlorine (as in ) reduces activity, aligning with trends in chalcone derivatives where bromine/fluorine substituents yield lower IC₅₀ values than chlorine .

- Piperidine Modifications : The 4-carboxamide group in the target compound may improve solubility compared to the 4-ketone in . Carboxamide derivatives (e.g., ) are often prioritized for CNS permeability and oral bioavailability.

- Ethoxy vs. Methoxy : The 4-ethoxy group on the pyrazole ring introduces steric bulk and moderate electron-donating effects. In chalcone analogs (e.g., ), methoxy substitution at para positions correlates with reduced potency, suggesting ethoxy may balance steric and electronic effects better.

Crystallographic and Conformational Insights

Table 2: Crystallographic Data for Isostructural Compounds

Key Observations :

- Planarity and Packing : The target compound likely adopts a near-planar conformation similar to , with halogenated aromatic rings influencing crystal packing via C–H···F/N/O interactions.

Biological Activity

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the pyrazole class of derivatives, which are known for their diverse biological activities. The unique structural features of this compound contribute to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Synthesis

The compound can be characterized by the following structural formula:

The synthesis typically involves several steps:

- Formation of the pyrazole ring through the reaction of hydrazine with β-diketones.

- Acylation with 4-acetylphenyl chloride.

- Ethoxylation via reaction with ethyl iodide in the presence of a strong base.

These steps can be optimized for better yield and purity, often employing continuous flow reactors in industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.

- Receptor Modulation : The compound might modulate specific receptors involved in cellular signaling pathways, impacting cellular responses such as apoptosis and proliferation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have shown effectiveness against various cancer cell lines, including:

- H460 (non-small cell lung cancer)

- A549 (lung adenocarcinoma)

- HT-29 (colorectal cancer)

A study highlighted that certain derivatives demonstrated IC50 values in the range of 150-250 µg/mL against these cell lines, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Activity

The anti-inflammatory potential is linked to the inhibition of COX enzymes, which play a crucial role in the inflammatory response. The compound's ability to modulate inflammatory pathways suggests its utility in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that they can exhibit activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported in the range of 100-400 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have documented the biological activities of related pyrazole compounds:

- Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines, showing promising results with an IC50 value lower than that of established chemotherapeutics .

- Anti-inflammatory Studies : Another research focused on a series of pyrazole derivatives demonstrated significant reductions in inflammatory markers in vitro, supporting their potential use in inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.